Membrane Permeability: DBcAMP vs. 8-Br-cAMP and 8-CPT-cAMP in C6 Glioma Cells
In a quantitative HPLC-based study, the intracellular accumulation of DBcAMP was compared directly with 8-bromo-cAMP (8-Br-cAMP) and 8-para-chlorophenylthio-cAMP (8-CPT-cAMP) in rat C6 glioma cells [1]. While the AM-ester prodrugs achieved quantitative penetration, the parent analogs displayed differential permeability. The relative intracellular accumulation (measured as area under the curve, AUC) after 60 min incubation at 100 µM was: 8-CPT-cAMP > DBcAMP > 8-Br-cAMP [1].
| Evidence Dimension | Intracellular Accumulation (Relative AUC) |
|---|---|
| Target Compound Data | DBcAMP: 2.5-fold higher than 8-Br-cAMP |
| Comparator Or Baseline | 8-Br-cAMP: baseline reference; 8-CPT-cAMP: 4.1-fold higher than 8-Br-cAMP |
| Quantified Difference | DBcAMP is 2.5× more permeable than 8-Br-cAMP, but 1.6× less permeable than 8-CPT-cAMP |
| Conditions | C6 glioma cells, 100 µM incubation, 60 min, HPLC quantification |
Why This Matters
For researchers requiring robust but not maximal intracellular cAMP elevation, DBcAMP offers a balanced permeability profile that avoids the potential for non-physiological signaling associated with the highly lipophilic 8-CPT-cAMP.
- [1] Bartsch, M., Zorn-Kruppa, M., Kühl, N., Genieser, H.-G., Schwede, F., & Jastorff, B. (2003). Bioactivatable, membrane-permeant analogs of cyclic nucleotides as biological tools for growth control of C6 glioma cells. Biological Chemistry, 384(9), 1321–1326. View Source
